A Guide to the Structural Elucidation of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
A Guide to the Structural Elucidation of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
Introduction: The Quinoline Core and the Analytical Challenge
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1] Its rigid, heterocyclic structure provides a versatile framework for introducing functional groups that can modulate biological activity. The title compound, methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, represents a typical discovery-phase molecule, where precise and unambiguous structural verification is paramount before committing to further development. A mistake in structural assignment can lead to the loss of significant time and resources.
This guide provides an in-depth, practical walkthrough of the analytical workflow required to definitively confirm the structure of this molecule. We will move beyond a simple recitation of techniques and delve into the strategic reasoning behind the experimental choices, demonstrating how a multi-technique, self-validating approach ensures the highest degree of confidence in the final structural assignment. This process is fundamental for patent applications, regulatory submissions, and ensuring the reproducibility of scientific findings.
Chapter 1: Foundational Analysis via Mass Spectrometry
1.1. The Rationale: Why Start with Mass Spectrometry?
Before investing in more time-intensive NMR experiments, high-resolution mass spectrometry (HRMS) serves as our first critical checkpoint. Its primary role is to confirm the elemental composition, and therefore the exact molecular weight, of the target compound. This experiment quickly validates the success of the synthesis and rules out gross errors, such as the incorporation of incorrect starting materials or unexpected side reactions. We employ Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, functionalized molecules like our target, minimizing fragmentation and preserving the crucial molecular ion.[2][3]
1.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol. This is further diluted to approximately 10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote protonation.
-
Instrumentation: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source is used.
-
Ionization Mode: Positive ion mode ([M+H]⁺) is selected due to the presence of the basic quinoline nitrogen.
-
Data Acquisition: The instrument is calibrated using a known standard immediately prior to the run. Data is acquired over a mass range of m/z 100-500.
-
Analysis: The measured m/z of the most abundant isotopic peak for the [M+H]⁺ ion is compared to the theoretical exact mass calculated for the proposed formula, C₁₂H₁₀ClNO₃ + H⁺.
1.3. Data Interpretation and Validation
The proposed structure has an elemental composition of C₁₂H₁₀ClNO₃. The expected monoisotopic mass is 251.0349 Da.
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₂H₁₀ClNO₃ | Proposed formula |
| Theoretical [M+H]⁺ | 252.0422 Da | Calculated exact mass for C₁₂H₁₁ClNO₃⁺ |
| Observed [M+H]⁺ | 252.0425 Da | Experimental result from HRMS |
| Mass Error | +1.2 ppm | (Observed - Theoretical) / Theoretical * 10⁶ |
| Isotope Pattern | Observed | A characteristic ~3:1 ratio for the A+2 peak, confirming the presence of one chlorine atom. |
The exceptionally low mass error (< 5 ppm) and the correct chlorine isotope pattern provide strong, trustworthy evidence that the elemental composition of the synthesized compound matches the target structure. This initial result validates proceeding with more detailed structural analysis.
Chapter 2: Building the Framework with 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[4] While mass spectrometry confirms what atoms are present, NMR reveals how they are connected.
The Logic of a Multi-Dimensional NMR Approach
A sequential and layered NMR strategy is employed for maximum efficiency and confidence.
-
¹H NMR: Provides a rapid census of the types and number of protons and their immediate electronic environments.
-
¹³C NMR (with DEPT-135): Identifies all unique carbon environments and classifies them as CH, CH₂, or CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are the core of the elucidation, revealing the bonding network by correlating signals from different nuclei.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to allow for the observation of the exchangeable hydroxyl proton. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: 16-32 scans are acquired with a spectral width of 16 ppm.
-
¹³C{¹H} NMR: 1024-2048 scans are acquired with a spectral width of 240 ppm.
-
DEPT-135: Standard pulse program parameters are used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
-
2D Spectra Acquisition: Standard gradient-selected (gs) pulse programs are used for COSY, HSQC, and HMBC experiments to ensure high-quality data. The HMBC experiment is optimized for a long-range coupling constant of 8 Hz.
Data Analysis and Interpretation
2.3.1. ¹H and ¹³C NMR Data
The analysis begins by assigning the most obvious signals. The spectrum is expected to show three distinct singlets for the two methyl groups and the hydroxyl proton, and three aromatic protons.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| 12.10 | br s | 1H | 4-OH | Broad signal characteristic of an exchangeable, acidic proton. |
| 8.15 | d, J=2.0 Hz | 1H | H-6 | Doublet splitting from H-5. Meta-coupling is small. |
| 7.80 | d, J=2.0 Hz | 1H | H-5 | Doublet splitting from H-6. |
| 7.55 | s | 1H | H-3 | Singlet, isolated proton on the pyridine ring. |
| 3.95 | s | 3H | OCH₃ | Typical chemical shift for an ester methyl group. |
| 2.50 | s | 3H | 8-CH₃ | Typical chemical shift for an aromatic methyl group. |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|
| 175.1 | - | C-4 (OH) | Quaternary carbon, downfield shift due to -OH group. |
| 165.4 | - | C=O (ester) | Characteristic carbonyl carbon shift. |
| 148.2 | - | C-2 | Quaternary carbon attached to nitrogen and ester. |
| 145.0 | - | C-8a | Quaternary carbon in the benzene ring fusion. |
| 135.1 | CH | C-6 | Aromatic CH. |
| 133.5 | - | C-7 (Cl) | Quaternary carbon attached to chlorine. |
| 128.0 | - | C-8 (CH₃) | Quaternary carbon attached to a methyl group. |
| 125.5 | CH | C-5 | Aromatic CH. |
| 122.3 | - | C-4a | Quaternary carbon in the ring fusion. |
| 110.2 | CH | C-3 | Aromatic CH, relatively upfield. |
| 52.8 | CH₃ | OCH₃ | Ester methyl carbon. |
| 15.9 | CH₃ | 8-CH₃ | Aromatic methyl carbon. |
2.3.2. 2D NMR: Connecting the Pieces
While the 1D spectra provide the parts list, 2D NMR builds the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously links each proton to the carbon it is directly attached to. For example, it would show a correlation cross-peak between the proton signal at δ 7.55 ppm and the carbon signal at δ 110.2 ppm, confirming the assignment of H-3 and C-3.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A key correlation would be observed between the proton at δ 8.15 (H-6) and δ 7.80 (H-5), confirming their spatial proximity on the benzene portion of the quinoline ring. The absence of other correlations for these protons confirms their isolation from other protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the overall scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlations that lock in the proposed structure are:
-
Ester to Ring: A correlation from the ester methyl protons (OCH₃, δ 3.95) to the ester carbonyl carbon (C=O, δ 165.4) and, crucially, to the C-2 of the quinoline ring (δ 148.2). This definitively places the methyl carboxylate group at the 2-position.
-
Methyl to Ring: A correlation from the aromatic methyl protons (8-CH₃, δ 2.50) to C-8 (δ 128.0), C-7 (δ 133.5), and C-8a (δ 145.0). This confirms the placement of the methyl group at the 8-position.
-
Proton-Quaternary Carbon Correlations: The proton at H-5 (δ 7.80) will show correlations to C-4 (δ 175.1), C-7 (δ 133.5), and C-8a (δ 145.0), piecing together the benzene ring and its connection to the rest of the molecule.
-
// Define the structure image node structure [image="https://i.imgur.com/g8o203l.png", label=""];
// Define invisible nodes for arrow endpoints node [shape=point, width=0, height=0, style=invis]; p1 [pos="1.5,1.2!"]; c1 [pos="0.9,0.8!"]; p2 [pos="2.9,0.4!"]; c2 [pos="2.3,0.8!"]; c3 [pos="3.5,0.8!"]; c4 [pos="3.5,1.6!"]; p3 [pos="3.7,2.5!"]; c5 [pos="3.0,2.1!"]; c6 [pos="4.3,2.1!"]; c7 [pos="4.3,1.3!"];
// Draw the arrows p1 -> c1 [label=" H→C2", fontcolor="#202124", fontsize=9, color="#4285F4"]; p2 -> c2 [label=" H→C8", fontcolor="#202124", fontsize=9, color="#34A853"]; p2 -> c3 [label=" H→C7", fontcolor="#202124", fontsize=9, color="#34A853"]; p2 -> c4 [label=" H→C8a", fontcolor="#202124", fontsize=9, color="#34A853"]; p3 -> c5 [label=" H→C4a", fontcolor="#202124", fontsize=9, color="#FBBC05"]; p3 -> c6 [label=" H→C7", fontcolor="#202124", fontsize=9, color="#FBBC05"]; p3 -> c7 [label=" H→C8a", fontcolor="#202124", fontsize=9, color="#FBBC05"]; } enddot Caption: Key HMBC correlations confirming substituent placement.
Conclusion: A Self-Validating Structural Confirmation
By systematically integrating data from multiple, orthogonal analytical techniques, we have unambiguously confirmed the structure of methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.
-
HRMS confirmed the correct elemental formula.
-
¹H and ¹³C NMR provided a complete inventory of all proton and carbon environments.
-
DEPT-135 differentiated the carbon types.
-
COSY established the H-5/H-6 proton-proton connectivity.
-
HSQC linked all protons to their directly attached carbons.
-
HMBC provided the final, definitive long-range correlations that pieced together the entire molecular skeleton and confirmed the precise location of all substituents.
This rigorous, evidence-based approach exemplifies the principles of modern chemical analysis, providing the trustworthy and authoritative data required for advancing drug development and scientific research.
References
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- Oriental Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- Sigma-Aldrich. (n.d.). 7-Chloro-4-hydroxy-8-methylquinoline.
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
- PubMed Central. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates.
- YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy.
- Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware.
- MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
